molecular formula C12H17ClFNO B1450571 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride CAS No. 1803610-29-8

4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride

Cat. No.: B1450571
CAS No.: 1803610-29-8
M. Wt: 245.72 g/mol
InChI Key: ZRUYMYWWOFRKRF-UHFFFAOYSA-N
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Description

4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO. It is a piperidine derivative that contains a fluorine atom and a methoxyphenyl group. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride typically involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with 2-methoxyaniline to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine. The amine is subsequently cyclized with piperidine under acidic conditions to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure high purity.

Chemical Reactions Analysis

4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition. It can also be used as a probe to study biological pathways.

    Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and affecting biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity.

Comparison with Similar Compounds

4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride can be compared with other similar compounds, such as:

    4-(4-Fluoro-2-methoxyphenoxy)piperidine hydrochloride: This compound has a similar structure but contains an additional oxygen atom in the phenyl ring.

    4-(4-Fluoro-2-methyl-benzyl)piperidine hydrochloride: This compound has a methyl group instead of a methoxy group in the phenyl ring.

    4-(4-Methoxyphenyl)piperidine hydrochloride: This compound lacks the fluorine atom present in this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-fluoro-4-(2-methoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c1-15-11-5-3-2-4-10(11)12(13)6-8-14-9-7-12;/h2-5,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUYMYWWOFRKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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